molecular formula C6H11NO2 B8138079 Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate

Cat. No.: B8138079
M. Wt: 129.16 g/mol
InChI Key: YJRYAHXBMQIZTN-RFZPGFLSSA-N
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Description

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of 1-aminocyclopropanecarboxylic acid, which is known for its role as a plant growth regulator and its potential applications in medicinal chemistry. The compound’s unique structure, featuring a cyclopropane ring, makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific conditions such as the presence of a base, appropriate solvents, and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability . The use of microreactors allows for continuous production, which is more sustainable and cost-effective compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism by which ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a mimic of natural amino acids, binding to enzymes and receptors involved in various metabolic pathways . The cyclopropane ring’s strain and rigidity contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRYAHXBMQIZTN-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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